This specific derivative has been investigated in scientific research primarily for its potential as a carbonic anhydrase II (hCA II) inhibitor []. Carbonic anhydrases are enzymes involved in various physiological processes, including the regulation of aqueous humor formation in the eye. Inhibition of hCA II is a therapeutic target for the treatment of glaucoma [].
The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has been described in the literature []. While the specific details might vary depending on the research group and purpose, a general approach could involve a multi-step synthesis starting from commercially available precursors. One possible route could be:
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has been reported as a potent hCA II inhibitor []. While the precise mechanism of inhibition requires further investigation, computational studies suggest that it binds to the active site of hCA II, potentially mimicking the natural substrate or interfering with the catalytic zinc ion []. This interaction disrupts the enzyme's normal function and inhibits its activity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: